methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate
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Overview
Description
methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative with the molecular formula C18H16N2O2. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry.
Preparation Methods
The synthesis of methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate typically involves the reaction of p-toluidine with methyl 2-chloroquinoline-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Quinoline-2-carboxylic acid: Similar in structure but lacks the p-tolylamino group.
Methyl 4-aminoquinoline-2-carboxylate: Similar but with an amino group instead of the p-tolylamino group.
4-Hydroxy-2-quinolones: Differ in the functional groups attached to the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-(4-methylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-9-13(10-8-12)19-16-11-17(18(21)22-2)20-15-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROOKNBGYICPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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